2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is an organic compound that features a phenol group and a pyrazole moiety. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with a phenolic compound under controlled conditions. One common method involves the use of 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine at room temperature . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the pyrazole moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole moiety but lacks the phenolic group.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains similar pyrazole structures but with different substituents.
Uniqueness
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to the combination of a phenolic group and a pyrazole moiety, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
2-{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropyl group and an amino group attached to a phenolic structure. Its molecular formula is C13H15N3O, and it has a molecular weight of approximately 229.28 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
The compound's structural features, such as the presence of the cyclopropyl group, may enhance its interaction with bacterial cell membranes, leading to increased efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that related compounds could significantly reduce prostaglandin E2 (PGE2) levels, indicating their potential as anti-inflammatory agents.
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. For example:
- A study reported that certain pyrazole compounds exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating potent antiproliferative effects .
Cell Line | IC50 (µM) | Compound |
---|---|---|
HeLa | 0.36 | Pyrazole A |
HCT116 | 0.50 | Pyrazole B |
These findings suggest that this compound could be developed further as a potential anticancer agent.
Case Studies
Several case studies illustrate the biological activity of related pyrazole compounds:
- Case Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring significantly influenced antimicrobial potency .
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of substituted pyrazoles in animal models, demonstrating significant reductions in inflammatory markers following treatment with these compounds .
- Case Study on Anticancer Properties : A comprehensive evaluation of pyrazole derivatives against various cancer cell lines revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity, suggesting pathways for optimizing therapeutic efficacy .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-17-14(8-12(16-17)10-6-7-10)15-9-11-4-2-3-5-13(11)18/h2-5,8,10,15,18H,6-7,9H2,1H3 |
InChI Key |
BHLNSCHTZPZMEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3O |
Origin of Product |
United States |
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